molecular formula C58H21Br3N2O6 B1165988 tribromobenzo[4,5]naphth[2/'/'/',3/'/'/':6/'/',7/'/']indolo[3/'/',2/'/':4/',5/']aceanthryleno[1/',2/ CAS No. 100258-49-9

tribromobenzo[4,5]naphth[2/'/'/',3/'/'/':6/'/',7/'/']indolo[3/'/',2/'/':4/',5/']aceanthryleno[1/',2/

Cat. No.: B1165988
CAS No.: 100258-49-9
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Description

Tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] is a complex polycyclic aromatic compound It is characterized by its intricate structure, which includes multiple fused rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine (Br2) and various catalysts to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] has several scientific research applications:

Mechanism of Action

The mechanism of action of tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] involves its interaction with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons (PAHs) and indole derivatives. Examples include:

Uniqueness

Tribromobenzo[4,5]naphth[2’‘’,3’‘’:6’‘,7’‘]indolo[3’‘,2’‘:4’,5’]aceanthryleno[1’,2’] is unique due to its specific arrangement of fused rings and the presence of bromine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

100258-49-9

Molecular Formula

C58H21Br3N2O6

Molecular Weight

0

Origin of Product

United States

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